Nomelidine

Description

Properties

CAS No. |

60324-59-6 |

|---|---|

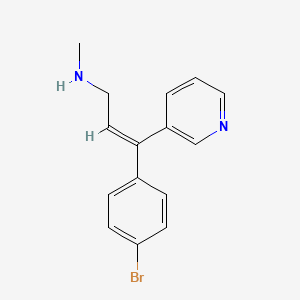

Molecular Formula |

C15H15BrN2 |

Molecular Weight |

303.20 g/mol |

IUPAC Name |

(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |

InChI |

InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8- |

InChI Key |

AZFZKANGXPSDEA-NVNXTCNLSA-N |

Isomeric SMILES |

CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 |

Canonical SMILES |

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate cholesterol-3-glucose CPP 199 norzimeldine norzimelidine norzimelidine dihydrochloride norzimelidine dihydrochloride, (Z)-isomer norzimelidine fumarate (1:1) norzimelidine maleate (1:1) norzimelidine monohydrochloride norzimelidine, (E)-isomer norzimelidine, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Norzimelidine's Mechanism of Action in Serotonin Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norzimelidine, the primary active metabolite of the pioneering selective serotonin reuptake inhibitor (SSRI) zimelidine, exerts its therapeutic effect by potently and selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft.[1][2] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This technical guide provides a detailed examination of norzimelidine's mechanism of action, supported by available pharmacological data, comprehensive experimental protocols for assessing serotonin reuptake inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Zimelidine was one of the first SSRIs to be developed, and its clinical efficacy is largely attributed to its active metabolite, norzimelidine.[1] Understanding the specific interactions of norzimelidine with the serotonin transporter (SERT) is crucial for the continued development of novel antidepressants with improved efficacy and side-effect profiles. This document collates and presents the core pharmacological principles of norzimelidine's action, focusing on its primary mechanism of serotonin reuptake inhibition.

Pharmacodynamics of Norzimelidine

Norzimelidine's principal mechanism of action is the blockade of the serotonin transporter (SERT), a presynaptic protein responsible for the reabsorption of serotonin from the synaptic cleft.[3] By inhibiting SERT, norzimelidine effectively increases the concentration of serotonin available to bind to postsynaptic receptors.[4]

Quantitative Pharmacological Data

Despite extensive literature searches, specific quantitative binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for norzimelidine at the human serotonin transporter were not explicitly available in the reviewed literature. The following table summarizes the known qualitative information and provides placeholders for future data.

| Compound | Target | Action | Ki (nM) | IC50 (nM) | Selectivity | Reference |

| Norzimelidine | Serotonin Transporter (SERT) | Inhibition of Reuptake | Data not available | Data not available | High for SERT over Norepinephrine Transporter (NET) | |

| Norzimelidine | Norepinephrine Transporter (NET) | Weak Inhibition of Reuptake | Data not available | Data not available | Low |

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the mechanism of action of norzimelidine at the serotonergic synapse.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like norzimelidine.

Radioligand Binding Assay for Serotonin Transporter

This assay determines the binding affinity (Ki) of a compound for the serotonin transporter.

Objective: To measure the displacement of a specific radioligand from the serotonin transporter by the test compound (norzimelidine).

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., cortex, striatum) or cells expressing the human serotonin transporter.

-

Radioligand: [³H]-citalopram or [³H]-paroxetine (high-affinity SERT ligands).

-

Test Compound: Norzimelidine in a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the membrane preparation and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of norzimelidine, and a fixed concentration of the radioligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SERT inhibitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of norzimelidine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay in Synaptosomes

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into nerve terminals.

Objective: To determine the half-maximal inhibitory concentration (IC50) of norzimelidine for serotonin reuptake in isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosome Preparation: Isolated from fresh brain tissue (e.g., rat cortex or striatum).

-

Radiolabeled Serotonin: [³H]-5-HT.

-

Test Compound: Norzimelidine in a range of concentrations.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution, gassed with 95% O₂/5% CO₂.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in the assay buffer.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of norzimelidine or vehicle at 37°C for a short period.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of norzimelidine compared to the vehicle control. Plot the percentage of inhibition against the log concentration of norzimelidine to calculate the IC50 value.

Conclusion

Norzimelidine's mechanism of action is centered on its potent and selective inhibition of the serotonin transporter. This leads to an increase in synaptic serotonin levels, which is believed to be the primary driver of its antidepressant effects. The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of SERT inhibitors. Further research to determine the precise binding kinetics and affinity of norzimelidine for the human serotonin transporter would provide a more complete understanding of its pharmacological profile and could aid in the development of next-generation antidepressants.

References

An In-depth Technical Guide to the Research Applications of Nomelidine (Norzimelidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomelidine, also known as Norzimelidine, is the primary active metabolite of Zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. While Zimelidine was withdrawn from the market due to rare but serious side effects, its active metabolite, Nomelidine, remains a subject of scientific interest due to its pharmacological profile. This technical guide provides a comprehensive overview of the research applications of Nomelidine, focusing on its mechanism of action, and potential as a pharmacological tool. This document synthesizes available data on its interaction with monoamine transporters and outlines the experimental protocols typically employed to characterize such compounds.

Introduction

Nomelidine is a pyridylallylamine derivative and the N-demethylated metabolite of Zimelidine.[1] Much of the pharmacological activity previously attributed to Zimelidine is understood to be mediated by Nomelidine.[1] As a potent inhibitor of serotonin reuptake, Nomelidine has been a valuable tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes.

Core Mechanism of Action: Monoamine Transporter Inhibition

Nomelidine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] By blocking SERT, Nomelidine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Qualitative studies have consistently shown that Nomelidine is a potent and selective inhibitor of serotonin uptake.[2] It exhibits significantly less activity at the norepinephrine transporter (NET) and has negligible effects on the dopamine transporter (DAT).[2] This selectivity for SERT makes it a more specific tool for studying serotonergic pathways compared to less selective monoamine reuptake inhibitors.

Quantitative Pharmacological Data

| Target Transporter | Common Name | Nomelidine Inhibitory Potency |

| Serotonin Transporter | SERT | High |

| Norepinephrine Transporter | NET | Low |

| Dopamine Transporter | DAT | Negligible |

Caption: Summary of the qualitative inhibitory profile of Nomelidine at monoamine transporters.

Key Research Applications

Due to its selective inhibition of serotonin reuptake, Nomelidine can be utilized in various research contexts:

-

Elucidating the Role of the Serotonergic System: As a selective pharmacological agent, Nomelidine can be used in in vitro and in vivo studies to investigate the involvement of serotonin in mood, anxiety, cognition, and other central nervous system functions.

-

Structure-Activity Relationship (SAR) Studies: Nomelidine can serve as a reference compound in the development of new SSRIs and other monoamine transporter inhibitors.

-

Metabolic Studies: Research on the metabolism of Zimelidine often involves the characterization and quantification of Nomelidine as the primary active metabolite.

Experimental Protocols

The following sections describe the general methodologies used to characterize the interaction of compounds like Nomelidine with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.

Principle: This competitive binding assay measures the ability of a non-radiolabeled compound (e.g., Nomelidine) to displace a known radiolabeled ligand that binds to the transporter of interest (e.g., [³H]citalopram for SERT).

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (hSERT) or from specific brain regions rich in SERT (e.g., hypothalamus, striatum).

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Nomelidine).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes.

Principle: Synaptosomes, which are isolated presynaptic nerve terminals, are used to measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin). The inhibitory effect of a test compound on this uptake is then quantified.

General Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., rat or mouse cortex or hypothalamus) by homogenization and differential centrifugation.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (Nomelidine).

-

Uptake Initiation: Uptake is initiated by the addition of the radiolabeled neurotransmitter (e.g., [³H]serotonin).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Nomelidine Action

Caption: Mechanism of action of Nomelidine at the serotonergic synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of Nomelidine using a radioligand binding assay.

Logical Relationship of Monoamine Transporter Inhibition

Caption: Selectivity profile of Nomelidine for monoamine transporters.

Conclusion

Nomelidine (Norzimelidine) is a potent and selective serotonin reuptake inhibitor that has served as a valuable research tool. Its primary application lies in the investigation of the serotonergic system's role in health and disease. While precise, publicly available quantitative binding and uptake inhibition data for Nomelidine are scarce, the qualitative understanding of its selectivity is well-established. The experimental protocols outlined in this guide represent the standard methods used to characterize the pharmacological profile of monoamine transporter inhibitors and are applicable to the further study of Nomelidine and related compounds.

References

An In-Depth Technical Guide to the Pharmacology and Toxicology of Nomelidine (Norzimelidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomelidine, more commonly known as Norzimelidine, is the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI), Zimelidine. Following the withdrawal of Zimelidine from the market due to rare but serious adverse effects, including Guillain-Barré syndrome and hypersensitivity reactions, the pharmacological and toxicological profile of its active metabolite remains a subject of scientific interest. This technical guide provides a comprehensive overview of the pharmacology and toxicology of Norzimelidine, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized in structured tables, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the compound's characteristics.

Introduction

Norzimelidine is the N-demethylated metabolite of Zimelidine, a pyridylallylamine-derived antidepressant. It is understood that a significant portion of the pharmacological activity of Zimelidine is attributable to Norzimelidine.[1] The primary mechanism of action of Norzimelidine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[2][3] It exhibits a much lower affinity for the norepinephrine transporter (NET) and a negligible effect on the dopamine transporter (DAT).[2] This profile distinguishes it from tricyclic antidepressants (TCAs) and other mixed-action antidepressants. The withdrawal of its parent compound, Zimelidine, has limited the extent of dedicated research on Norzimelidine; however, existing data from studies on Zimelidine provide valuable insights into its properties.

Pharmacology

Mechanism of Action

Norzimelidine's primary pharmacological effect is the inhibition of serotonin reuptake. By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby prolonging the neurotransmitter's availability to bind to postsynaptic receptors.[2] This action is believed to be the principal mechanism underlying its antidepressant effects. In vivo studies in mice have shown that Norzimelidine behaves as a weak noradrenaline (NA) uptake inhibitor.

Pharmacodynamics

The pharmacodynamic effects of Norzimelidine are a direct consequence of its mechanism of action. The increased synaptic serotonin levels lead to enhanced serotonergic neurotransmission. In animal models, Norzimelidine has been shown to counteract reserpine-induced hypothermia and potentiate TRH-induced hyperthermia, effects indicative of noradrenaline uptake inhibition, albeit weaker than its effect on serotonin. Unlike tricyclic antidepressants, Norzimelidine has negligible affinity for muscarinic, histaminergic, and adrenergic receptors, resulting in a more favorable side-effect profile in terms of anticholinergic and cardiovascular effects.

Pharmacokinetics

Norzimelidine is formed through the hepatic metabolism of Zimelidine. After oral administration of Zimelidine, Norzimelidine plasma concentrations are often two to four times higher than those of the parent compound, indicating extensive first-pass metabolism. The plasma half-life of Norzimelidine is significantly longer than that of Zimelidine, with a mean of approximately 22.8 hours. This long half-life allows for more stable plasma concentrations with once-daily dosing. The primary route of elimination is through the kidneys.

Table 1: Pharmacokinetic Parameters of Norzimelidine in Humans (following Zimelidine administration)

| Parameter | Value | Reference |

| Mean Plasma Half-life (t½) | 22.8 hours | |

| Time to Reach Steady-State | 3-5 days | |

| Protein Binding (Free Fraction) | 18.3 ± 2.8% (in CSF) |

Toxicology

The toxicological profile of Norzimelidine is not extensively characterized independently of its parent compound, Zimelidine. The withdrawal of Zimelidine was prompted by rare but severe adverse reactions, including Guillain-Barré syndrome and a hypersensitivity syndrome characterized by fever, myalgia, arthralgia, and liver function disturbances. It is plausible that Norzimelidine contributes to these toxicities, given that it is the major and more persistent metabolite.

Table 2: Acute Toxicity Data (General)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >1,960 mg/kg | |

| LD50 | Rabbit | Dermal | >2,020 mg/kg | |

| LC50 | Rat | Inhalation (4-hr) | >3 mg/L |

Cardiotoxicity

Zimelidine was reported to have a lower propensity for cardiotoxicity compared to tricyclic antidepressants. However, a thorough in vitro assessment of Norzimelidine's effects on cardiac ion channels, such as the hERG channel, would be necessary for a complete cardiovascular safety profile.

Neurotoxicity

The primary neurotoxic concerns are related to the rare occurrence of Guillain-Barré syndrome associated with Zimelidine. The exact mechanism for this adverse effect is not fully understood but is thought to be an immune-mediated response.

Hepatotoxicity

Cases of liver function disturbance were reported with Zimelidine treatment. This was a component of the hypersensitivity syndrome observed in some patients.

Experimental Protocols

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes a general method for assessing the inhibition of monoamine transporters using synaptosomes.

Objective: To determine the IC50 values of Norzimelidine for the inhibition of serotonin and norepinephrine uptake in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex for NET, whole brain minus striatum for SERT)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine)

-

Norzimelidine solutions of varying concentrations

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of Norzimelidine or vehicle control.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Norzimelidine and determine the IC50 value using non-linear regression analysis.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving animals.

Objective: To assess the effect of Norzimelidine administration on extracellular serotonin and norepinephrine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Norzimelidine solution for administration

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region. Secure the cannula with dental cement. Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal extracellular neurotransmitter levels.

-

Drug Administration: Administer Norzimelidine via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify serotonin and norepinephrine levels.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the time course of the drug's effect.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Norzimelidine at the serotonergic synapse.

Experimental Workflow

Caption: Workflow for an in vitro monoamine uptake inhibition assay.

Conclusion

Norzimelidine (Nomelidine) is a potent and selective serotonin reuptake inhibitor and the primary active metabolite of Zimelidine. Its pharmacological profile suggests that it was the main contributor to the therapeutic effects of its parent drug. While the withdrawal of Zimelidine has limited the availability of direct and comprehensive toxicological data on Norzimelidine, the existing information points towards a compound with a more favorable acute toxicity and side-effect profile compared to older classes of antidepressants, but with a lingering, albeit poorly understood, association with rare and serious adverse events. Further research, particularly in the areas of in vitro toxicology using modern techniques such as hERG channel assays and assessments in human-derived cells, would be necessary to fully elucidate the safety profile of Norzimelidine and to understand the mechanisms behind the severe adverse reactions that led to the discontinuation of its parent compound. This technical guide provides a foundational understanding of Norzimelidine for researchers and professionals in the field of drug development.

References

Nomifensine: A Technical Overview of its Biological Activity and Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Nomifensine is a tetrahydroisoquinoline antidepressant that acts as a potent inhibitor of norepinephrine and dopamine reuptake.[1][2] Originally marketed under brand names such as Merital and Alival, it was withdrawn from the market due to an association with an increased incidence of hemolytic anemia.[3] Despite its withdrawal from clinical use, nomifensine remains a valuable tool in neuroscience research due to its distinct pharmacological profile, particularly its potent inhibition of catecholamine reuptake with weak effects on the serotonin transporter.[1] This document provides a detailed technical guide on the biological activity, molecular targets, and associated experimental methodologies of nomifensine.

Core Biological Activity and Molecular Targets

Nomifensine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] By blocking these transporters, nomifensine increases the synaptic concentration of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission. This activity is believed to underlie its antidepressant effects. In contrast to many tricyclic antidepressants, nomifensine exhibits very weak inhibition of the serotonin transporter (SERT).

Quantitative Pharmacological Data

The inhibitory activity of nomifensine on monoamine transporters has been quantified in vitro. The following table summarizes the key binding affinity data.

| Target | Ligand | Assay Type | Species | Tissue | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | 4.7 | |

| Dopamine Transporter (DAT) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | 26 | |

| Serotonin Transporter (SERT) | Nomifensine | Amine Uptake Inhibition | Rat | Brain Synaptosomes | ~4000 |

Signaling Pathways and Mechanism of Action

Nomifensine exerts its effects at the presynaptic terminal of noradrenergic and dopaminergic neurons. By binding to and inhibiting the function of NET and DAT, it prevents the re-clearance of norepinephrine and dopamine from the synaptic cleft. This leads to a prolonged presence of these neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic adrenergic and dopaminergic receptors.

Experimental Protocols

The following section details the methodologies used in key experiments to characterize the biological activity of nomifensine.

Amine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is based on the methodology described by Tuomisto (1977) to determine the inhibitory constants (Ki) of nomifensine for norepinephrine, dopamine, and serotonin uptake.

1. Preparation of Synaptosomes:

-

Male rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose.

-

The brain tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the uptake assay.

2. Amine Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for 5 minutes at 37°C in the physiological buffer containing various concentrations of nomifensine or vehicle control.

-

The uptake reaction is initiated by the addition of a mixture of radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine, and ¹⁴C-5-hydroxytryptamine) at a final concentration below their respective Km values for uptake.

-

The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is quantified by liquid scintillation counting.

-

Non-specific uptake is determined in parallel incubations carried out at 0-4°C or in the presence of a high concentration of a standard uptake inhibitor.

3. Data Analysis:

-

The concentration of nomifensine that inhibits 50% of the specific monoamine uptake (IC50) is determined from concentration-response curves.

-

The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant for the substrate's transport.

In Vivo Extracellular Recording of Monoaminergic Neurons

This protocol provides a general workflow for assessing the effect of nomifensine on the firing rate of monoaminergic neurons in vivo, based on methodologies such as those described by Katz et al. (2010).

1. Animal Preparation:

-

A male Sprague-Dawley rat is anesthetized with a suitable agent (e.g., urethane or chloral hydrate).

-

The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull above the target brain region (e.g., the ventral tegmental area for dopamine neurons or the locus coeruleus for norepinephrine neurons).

2. Electrophysiological Recording:

-

A recording microelectrode is slowly lowered into the target brain region according to stereotaxic coordinates.

-

The characteristic firing pattern of monoaminergic neurons is identified.

-

Once a stable neuron is isolated, its baseline firing rate is recorded for a defined period.

3. Drug Administration:

-

Nomifensine is administered, typically intravenously, to observe its acute effects on neuronal firing.

-

For chronic studies, nomifensine can be administered via osmotic minipumps.

4. Data Acquisition and Analysis:

-

The firing rate of the neuron is continuously recorded after drug administration.

-

Changes in the firing rate (e.g., inhibition or excitation) are quantified and compared to the baseline firing rate.

-

Dose-response curves can be generated by administering increasing concentrations of nomifensine.

Conclusion

Nomifensine is a well-characterized norepinephrine-dopamine reuptake inhibitor that has been instrumental in understanding the role of catecholamines in mood regulation and the mechanism of action of antidepressants. While its clinical use has been discontinued, its specific and potent activity at NET and DAT ensures its continued relevance as a pharmacological tool in preclinical research. The experimental protocols outlined in this document provide a foundation for the continued investigation of its biological effects and those of novel compounds targeting the monoaminergic system.

References

The Rise and Fall of Norzimelidine: A Technical Retrospective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norzimelidine, the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI) Zimelidine, played a pivotal role in the early development of modern antidepressant pharmacology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and eventual withdrawal of Norzimelidine's parent compound, Zimelidine. The document details its synthesis, preclinical and clinical findings, and the serious adverse effects that led to its discontinuation. Quantitative data, where available, is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this historically significant compound.

Discovery and History

Norzimelidine emerged from the pioneering work on selective serotonin reuptake inhibition led by Nobel laureate Arvid Carlsson and his team at the Swedish pharmaceutical company Astra AB in the late 1970s and early 1980s.[1][2] The development of its parent drug, Zimelidine, was a deliberate effort to create an antidepressant with a more specific mechanism of action than the then-prevalent tricyclic antidepressants, which had numerous side effects due to their broad receptor activity. The search for a selective serotonin reuptake inhibitor was spurred by the hypothesis that enhancing serotonergic neurotransmission could alleviate depression.[1][2]

The scientific journey began with the screening of compounds structurally related to brompheniramine, an antihistamine that exhibited some antidepressant properties. This led to the synthesis of Zimelidine, which was subsequently found to be metabolized in the body to its active demethylated form, Norzimelidine.[3] It was soon discovered that Norzimelidine was a more potent inhibitor of serotonin reuptake than Zimelidine itself and was responsible for the majority of the therapeutic effect. Zimelidine was first marketed in 1982 but was withdrawn from the market within a year and a half due to rare but severe cases of Guillain-Barré syndrome, an acute autoimmune polyneuropathy.

Synthesis and Metabolism

Norzimelidine is the N-demethylated metabolite of Zimelidine. The synthesis of Zimelidine itself was a multi-step process, and Norzimelidine is formed in vivo through hepatic metabolism.

Synthesis of Norzimelidine (Metabolic Pathway)

The primary metabolic pathway for the formation of Norzimelidine from Zimelidine is N-demethylation, a common reaction in drug metabolism catalyzed by cytochrome P450 enzymes in the liver.

Pharmacological Profile

Norzimelidine's pharmacological activity is centered on its ability to selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.

Mechanism of Action

Norzimelidine is a potent inhibitor of the serotonin transporter (SERT) and a weaker inhibitor of the norepinephrine transporter (NET). This dual but serotonin-selective action was a significant departure from the non-selective monoamine reuptake inhibition of tricyclic antidepressants.

Quantitative Data

Specific IC50 values for Norzimelidine are not consistently reported in publicly available literature. However, comparative studies consistently demonstrate that Norzimelidine is a more potent inhibitor of serotonin reuptake than its parent compound, Zimelidine, and exhibits significantly weaker inhibition of norepinephrine reuptake.

| Compound | Target | Potency (Qualitative) | Reference |

| Norzimelidine | Serotonin Transporter (SERT) | Potent Inhibitor | |

| Norzimelidine | Norepinephrine Transporter (NET) | Weak Inhibitor | |

| Zimelidine | Serotonin Transporter (SERT) | Moderate Inhibitor | |

| Zimelidine | Norepinephrine Transporter (NET) | Very Weak Inhibitor |

Table 1: Comparative Potency of Norzimelidine and Zimelidine

Pharmacokinetics

Norzimelidine exhibits a longer plasma half-life than its parent compound, Zimelidine, contributing significantly to the overall duration of action.

| Parameter | Zimelidine | Norzimelidine |

| Plasma Half-life | ~5 hours | ~23 hours |

| CSF to Plasma Ratio | Lower | Higher (predominates in CSF) |

Table 2: Pharmacokinetic Parameters of Zimelidine and Norzimelidine

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of Norzimelidine.

Monoamine Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol outlines the general procedure for measuring the inhibition of radiolabeled serotonin and norepinephrine uptake into rat brain synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Rat brain tissue (e.g., cortex, hippocampus) is homogenized in ice-cold 0.32 M sucrose buffer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a suitable assay buffer.

-

-

Uptake Inhibition Assay:

-

Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of Norzimelidine or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine).

-

The incubation is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radiolabel.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The percentage inhibition of uptake at each concentration of Norzimelidine is calculated relative to the vehicle control.

-

The IC50 value (the concentration of Norzimelidine that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

-

Clinical Efficacy and Withdrawal

Clinical trials of Zimelidine demonstrated its efficacy as an antidepressant, with a side effect profile that was generally more favorable than that of tricyclic antidepressants, particularly with regard to anticholinergic effects. However, the emergence of Guillain-Barré syndrome in a small number of patients led to its withdrawal from the market. This rare but serious adverse event highlighted the potential for idiosyncratic immune-mediated reactions to new medications and had a lasting impact on the regulatory landscape for antidepressant drugs.

Conclusion

Norzimelidine stands as a testament to the early, targeted efforts in psychopharmacology. As the active metabolite of one of the first SSRIs, its discovery and characterization were instrumental in validating the serotonin hypothesis of depression and paving the way for the development of a new generation of antidepressants. While its clinical use was cut short by the severe side effects associated with its parent compound, the scientific legacy of Norzimelidine endures, offering valuable lessons for modern drug discovery and development in the neurosciences. The story of Norzimelidine underscores the critical importance of thorough post-marketing surveillance and the ongoing need to understand the complex interplay between drugs and the immune system.

References

- 1. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Memoriam: Arvid Carlsson—Pioneering Researcher and Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

Nomelidine: A Technical Overview of a Putative Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomelidine is a chemical entity with a structure suggesting potential activity as a monoamine reuptake inhibitor. This document aims to provide a comprehensive technical guide on its chemical structure and properties. However, a thorough review of available scientific literature reveals a significant lack of specific experimental data for Nomelidine, including its pharmacological activity, detailed physicochemical properties, and established experimental protocols. Therefore, this guide will present the available structural and calculated data while highlighting the current gaps in knowledge.

Chemical Structure and Identification

Nomelidine, a compound with the molecular formula C₁₅H₁₅BrN₂, possesses a defined chemical structure. Its identity is established through various nomenclature and registry systems.

Table 1: Chemical Identification of Nomelidine

| Identifier | Value | Citation |

| IUPAC Name | (Z)-3-(4-Bromophenyl)-N-methyl-3-(3-pyridyl)allylamine | [1] |

| CAS Number | 60324-59-6 | [1] |

| Molecular Formula | C₁₅H₁₅BrN₂ | [1] |

| Molecular Weight | 303.20 g/mol | [1] |

| SMILES | CNCC=C(c1ccc(Br)cc1)c1cccnc1 | [1] |

Physicochemical Properties

Table 2: Calculated Physicochemical Properties of Nomelidine

| Property | Value | Method | Citation |

| logP | 3.495 | Crippen Method | |

| Water Solubility (logS) | -4.97 | Crippen Method |

Note: The lack of experimentally determined pKa and melting point data is a significant gap in the characterization of this compound.

Pharmacological Profile: An Inferred Mechanism of Action

While direct pharmacological data such as binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for monoamine transporters are not available for Nomelidine in the reviewed literature, its structural similarity to other known monoamine reuptake inhibitors suggests a potential mechanism of action. It is hypothesized that Nomelidine may act as a norepinephrine-dopamine reuptake inhibitor (NDRI).

The Norepinephrine and Dopamine Transporter System

The norepinephrine transporter (NET) and the dopamine transporter (DAT) are crucial for regulating the synaptic concentrations of norepinephrine and dopamine, respectively. Inhibition of these transporters leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing noradrenergic and dopaminergic signaling.

Potential Signaling Pathway

If Nomelidine functions as an NDRI, its primary action would be the blockade of NET and DAT at the presynaptic terminal. This inhibition would disrupt the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to prolonged neurotransmitter activity at postsynaptic receptors.

Caption: Hypothesized mechanism of action for Nomelidine as an NDRI.

Experimental Protocols: A Call for Future Research

A critical aspect of a comprehensive technical guide is the inclusion of detailed experimental methodologies. Unfortunately, specific and validated protocols for the synthesis, analytical characterization (e.g., HPLC, GC), and pharmacological evaluation of Nomelidine are not described in the currently accessible scientific literature. The development and publication of such protocols would be invaluable to the research community.

General Workflow for Characterization

Should research on Nomelidine be undertaken, a general workflow for its characterization would be essential. This would involve synthesis, purification, structural confirmation, and subsequent pharmacological testing.

References

The Metabolic Journey of Zimelidine: A Technical Guide to the Formation of Nomelidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zimelidine, an early selective serotonin reuptake inhibitor (SSRI), undergoes significant metabolism in the body, leading to the formation of its primary active metabolite, nomelidine (also known as norzimelidine). This N-demethylated metabolite is not only pharmacologically active but often present in higher plasma concentrations and possesses a longer half-life than its parent compound. Understanding the metabolic conversion of zimelidine to nomelidine is crucial for comprehending its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of this metabolic pathway, the enzymes involved, and the experimental methods used for its characterization.

Metabolic Pathway of Zimelidine to Nomelidine

The principal metabolic transformation of zimelidine is N-demethylation, which results in the formation of nomelidine. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In addition to N-demethylation, zimelidine can also undergo other metabolic reactions, including N-oxidation and deamination[1][2].

The metabolic pathway can be visualized as follows:

Pharmacokinetic Profile of Zimelidine and Nomelidine

Clinical studies have consistently demonstrated that nomelidine is a major circulating metabolite of zimelidine. After administration of zimelidine, plasma concentrations of nomelidine are often found to be two to four times higher than those of the parent drug[4]. This is attributed to both the metabolic conversion and the longer elimination half-life of nomelidine.

| Parameter | Zimelidine | Nomelidine |

| Mean Plasma Elimination Half-life | ~5 hours | ~23 hours |

| Peak Plasma Concentration after 100mg oral dose | ~104 ng/mL | Not explicitly stated, but generally higher than zimelidine |

| Active Metabolite | - | Yes |

Table 1: Comparative Pharmacokinetic Parameters of Zimelidine and Nomelidine. Data compiled from multiple sources.

Experimental Protocols

The identification and quantification of zimelidine and its metabolites have been achieved through various analytical techniques. Below are generalized protocols based on published methodologies.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolic products of zimelidine and to elucidate the specific CYP450 enzymes involved in its metabolism.

Materials:

-

Zimelidine hydrochloride

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C19)

-

Specific CYP450 chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, zimelidine (at various concentrations), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.

-

Enzyme Phenotyping (Optional): To identify the specific CYP enzymes, repeat the experiment using recombinant CYP enzymes or by including specific chemical inhibitors in the incubation mixture with human liver microsomes.

References

- 1. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Norzimelidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Norzimelidine, the primary active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI), Zimelidine. This document details the pharmacological profile of Norzimelidine, focusing on its interaction with monoamine transporters, and provides standardized protocols for its in vitro evaluation.

Core Pharmacological Profile

Norzimelidine is recognized as a potent and selective inhibitor of the serotonin transporter (SERT), with a substantially weaker inhibitory effect on the norepinephrine transporter (NET).[1] This selective action on SERT is believed to be the primary mechanism underlying the therapeutic effects of its parent drug, Zimelidine.[2][3] In vitro studies have demonstrated that Norzimelidine is the major contributor to the serotonin uptake inhibition observed after the administration of Zimelidine.[2][4]

Data Presentation

While precise Ki or IC50 values for Norzimelidine at SERT and NET are not consistently reported in publicly available literature, semi-quantitative data and qualitative descriptions consistently support its profile as a selective serotonin reuptake inhibitor.

| Parameter | Target | Observation | Reference |

| Primary Target | Serotonin Transporter (SERT) | Potent inhibition of serotonin reuptake. | |

| Secondary Target | Norepinephrine Transporter (NET) | Weak inhibition of norepinephrine reuptake. | |

| Receptor Binding Profile | Muscarinic, Histaminergic, Adrenergic Receptors | Negligible interaction. | |

| Protein Binding | Plasma Proteins | High |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of Norzimelidine.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity of Norzimelidine to the serotonin and norepinephrine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of Norzimelidine for SERT and NET.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligands: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET.

-

Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET).

-

Norzimelidine test compound.

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of Norzimelidine. For total binding, omit Norzimelidine. For non-specific binding, add a high concentration of a known saturating unlabeled ligand.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Norzimelidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin and Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of Norzimelidine to inhibit the uptake of serotonin and norepinephrine into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Norzimelidine for SERT and NET function.

Materials:

-

Cells stably expressing human SERT or NET (e.g., HEK293 cells).

-

Radiolabeled substrates: [3H]-Serotonin ([3H]-5-HT) and [3H]-Norepinephrine ([3H]-NE).

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Norzimelidine test compound.

-

Known inhibitors for control (e.g., Fluoxetine for SERT, Desipramine for NET).

-

Lysis buffer.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the SERT- or NET-expressing cells in appropriate culture plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of Norzimelidine or a known inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate ([3H]-5-HT or [3H]-NE) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the Norzimelidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro characterization of Norzimelidine.

Signaling Pathway of Norzimelidine Action

Caption: Mechanism of action of Norzimelidine at the serotonergic synapse.

References

- 1. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma levels of zimelidine and norzimelidine in endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of zimelidine and desipramine on serotonin and noradrenaline uptake mechanisms in relation to plasma concentrations and to therapeutic effects during treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Norzimelidine Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norzimelidine, the active metabolite of the first-generation selective serotonin reuptake inhibitor (SSRI) Zimelidine, is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake. These application notes provide a comprehensive overview of the experimental protocols for characterizing the in vitro and in vivo pharmacological properties of Norzimelidine. Detailed methodologies for monoamine reuptake inhibition assays and relevant in vivo models are presented, along with a summary of its pharmacokinetic profile. Furthermore, the key signaling pathways modulated by Norzimelidine are illustrated to provide a deeper understanding of its mechanism of action.

Pharmacokinetic Profile of Norzimelidine

Norzimelidine is the primary active metabolite of Zimelidine and exhibits a longer half-life than its parent compound. The following tables summarize key pharmacokinetic parameters of Norzimelidine in humans.

Table 1: Plasma Half-Life of Norzimelidine in Humans

| Population | Mean Plasma Half-Life (hours) | Reference |

| Healthy Adults | 22.8 | [1][2] |

| Healthy Volunteers | 19.4 ± 3.6 | [3] |

| Healthy Volunteers | 24.9 | [4] |

Table 2: Bioavailability and Metabolism

| Parameter | Value | Reference |

| Bioavailability of Zimelidine (oral) | ~50% (due to first-pass metabolism) | [1] |

| Plasma levels of Norzimelidine vs. Zimelidine (after ~3 weeks of Zimelidine administration) | Almost thrice those of the parent drug | |

| Area under the plasma concentration-time curve (AUC) of Norzimelidine (oral vs. intravenous Zimelidine) | 92% |

In Vitro Experimental Protocols

Serotonin Transporter (SERT) Reuptake Inhibition Assay

This protocol is designed to determine the in vitro potency of Norzimelidine to inhibit the human serotonin transporter (hSERT). The assay can be performed using human embryonic kidney (HEK293) cells stably expressing hSERT or synaptosomes prepared from rodent brain tissue.

Materials and Reagents:

-

HEK293 cells stably expressing hSERT or rat brain tissue for synaptosome preparation.

-

Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline).

-

[³H]Serotonin ([³H]5-HT) at a concentration close to its Kₘ (typically in the low nanomolar range).

-

Norzimelidine stock solution (in DMSO).

-

Reference SERT inhibitor (e.g., Fluoxetine at 10 µM for non-specific uptake).

-

96-well microplates.

-

Scintillation cocktail and microplate scintillation counter.

Protocol (Cell-Based Assay):

-

Cell Plating: Seed HEK293-hSERT cells into 96-well plates to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of Norzimelidine and the reference inhibitor in KRH buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium and wash the cell monolayer once with KRH buffer.

-

Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.

-

Add the various concentrations of Norzimelidine, reference inhibitor (for non-specific binding), and vehicle control (for total binding) to the respective wells.

-

Initiate the reuptake reaction by adding [³H]5-HT to all wells.

-

Incubate the plate at 37°C for 10-20 minutes.

-

-

Termination and Detection:

-

Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells in each well and add a scintillation cocktail.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the Norzimelidine concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Norepinephrine Transporter (NET) Reuptake Inhibition Assay

This protocol determines the in vitro potency of Norzimelidine to inhibit the human norepinephrine transporter (hNET). The assay can be performed using cells expressing hNET or synaptosomes.

Materials and Reagents:

-

HEK293 cells stably expressing hNET or rat brain tissue.

-

Assay buffer (e.g., Standard Tyrode's buffer: 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM NaHCO₃, 20 mM HEPES, pH 7.4).

-

[³H]Norepinephrine at a concentration close to its Kₘ (e.g., 50 nM).

-

Norzimelidine stock solution (in DMSO).

-

Reference NET inhibitor (e.g., Desipramine at 10 µM for non-specific uptake).

-

96-well microplates.

-

Scintillation cocktail and microplate scintillation counter.

Protocol (Cell-Based Assay):

-

Cell Plating: Seed HEK293-hNET cells into 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Norzimelidine and the reference inhibitor in the assay buffer.

-

Assay Procedure:

-

Wash the cell monolayers with assay buffer.

-

Add the diluted Norzimelidine, reference inhibitor, or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]-Norepinephrine to each well.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Termination and Detection:

-

Rapidly aspirate the solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake.

-

Lyse the cells and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the Norzimelidine concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Experimental Protocols

Antagonism of Reserpine-Induced Hypothermia in Mice

This model is used to assess the potential antidepressant activity of compounds. Reserpine depletes central monoamine stores, leading to hypothermia, which can be reversed by antidepressants that enhance monoaminergic neurotransmission.

Materials and Reagents:

-

Male mice.

-

Reserpine (2.5 mg/kg, i.p.).

-

Norzimelidine (various doses, i.p. or p.o.).

-

Rectal thermometer.

Protocol:

-

Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the experiment.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Drug Administration:

-

Administer Norzimelidine or vehicle at the desired time point before the reserpine challenge.

-

Administer reserpine (2.5 mg/kg, i.p.).

-

-

Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) after reserpine administration.

-

Data Analysis: Compare the rectal temperature of the Norzimelidine-treated group with the vehicle-treated group. A significant reversal of the reserpine-induced hypothermia indicates potential antidepressant-like activity.

Potentiation of TRH-Induced Hyperthermia in Mice

This test is also used to evaluate potential antidepressant activity, particularly those with effects on the noradrenergic system.

Materials and Reagents:

-

Male mice.

-

Thyrotropin-releasing hormone (TRH) (40 mg/kg, i.p.).

-

Norzimelidine (various doses, i.p. or p.o.).

-

Rectal thermometer.

Protocol:

-

Animal Acclimation: Acclimate mice to the experimental room.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Drug Administration:

-

Administer Norzimelidine or vehicle at the desired time point before TRH administration.

-

Administer TRH (40 mg/kg, i.p.).

-

-

Temperature Measurement: Measure rectal temperature at regular intervals after TRH administration.

-

Data Analysis: Compare the hyperthermic response in the Norzimelidine-treated group to the vehicle-treated group. A significant potentiation of the TRH-induced hyperthermia suggests an interaction with the noradrenergic system.

Signaling Pathways and Mechanism of Action

Norzimelidine's primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Caption: Norzimelidine inhibits SERT and NET, increasing synaptic 5-HT and NE.

Downstream Signaling Pathways

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Serotonin Receptor Downstream Signaling:

Most serotonin receptors are G protein-coupled receptors (GPCRs) that couple to various G proteins (Gαs, Gαi/o, Gαq/11) to modulate the activity of adenylyl cyclase (AC) and phospholipase C (PLC). This results in changes in the levels of second messengers like cyclic AMP (cAMP), inositol triphosphate (IP₃), and diacylglycerol (DAG), which in turn activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate a variety of downstream targets, leading to the modulation of neuronal excitability and gene expression.

References

- 1. benchchem.com [benchchem.com]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Quantification of Nomifensine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomifensine, formerly marketed under trade names such as Merital and Alival, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed as an antidepressant. Although withdrawn from the market for safety reasons, it remains a valuable tool in scientific research, particularly in studies related to dopamine and norepinephrine signaling. Accurate quantification of nomifensine in biological matrices is crucial for pharmacokinetic studies, metabolism research, and preclinical development of new central nervous system agents.

These application notes provide detailed protocols and comparative data for the quantification of nomifensine using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of quantitative data for the different analytical methods is presented below. Please note that the availability of complete, formally validated methods for nomifensine is limited in recent literature. The following data is compiled from various sources and may require further validation for specific applications.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Analyte(s) | Nomifensine and its metabolites | Nomifensine | Nomifensine and its metabolites |

| Matrix | Human Plasma | Human Plasma, Urine | Human Plasma, Serum, Whole Blood |

| Linearity Range | 5-140 µg/mL (for similar compounds)[1] | 2 - 200 ng/mL (estimated) | 2.5-900 ng/mL (for a multi-antidepressant panel)[2] |

| Limit of Quantification (LOQ) | ~5 µg/mL (estimated for similar compounds)[1] | 2 ng/mL[3] | 2.5 ng/mL (for a multi-antidepressant panel)[2] |

| Precision (%RSD) | <15% (typical requirement) | <15% (typical requirement) | <15% (typical requirement) |

| Accuracy (%Recovery) | 85-115% (typical requirement) | >80% (typical requirement) | 85-115% (typical requirement) |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of nomifensine metabolites and may require optimization and full validation for the quantification of the parent drug.

a. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of dioxane, methanol, and potassium phosphate buffer (pH 2.25). The exact ratio should be optimized for the separation of nomifensine from its metabolites and endogenous interferences.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

b. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1.0 mL of plasma sample, add an appropriate internal standard.

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

-

Add 5 mL of diethyl ether and vortex for 2 minutes to extract nomifensine.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Back-extract the nomifensine into an acidic aqueous phase (e.g., 0.1 M HCl).

-

Alkalinize the aqueous phase and re-extract with diethyl ether.

-

Evaporate the final organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of nomifensine in plasma and requires derivatization.

a. Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with a nitrogen-specific detector.

-

Column: OV-101 open-tubular glass capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 150°C, followed by a ramp to 280°C. The exact program should be optimized.

-

MS Detector: Operated in selected ion monitoring (SIM) mode for quantification.

b. Sample Preparation and Derivatization

-

Follow the Liquid-Liquid Extraction protocol as described for the HPLC-UV method (steps 1-7).

-

Evaporate the final diethyl ether extract to dryness.

-

Reconstitute the residue in a suitable solvent and add heptafluorobutyric anhydride (HFBA) to form the heptafluorobutyrate derivative of nomifensine.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is the preferred method for bioanalytical studies. The following is a general protocol that should be optimized and validated for nomifensine.

a. Instrumentation and Conditions

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for nomifensine and its internal standard.

b. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 500 µL of plasma or serum, add an appropriate internal standard.

-

Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute nomifensine with a small volume of a methanolic solution of ammonia.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Conclusion

The analytical methods described provide a framework for the quantitative determination of nomifensine in biological matrices. LC-MS/MS is the recommended method for high sensitivity and specificity, which is essential for pharmacokinetic and low-dose studies. The HPLC-UV method offers a more accessible alternative for higher concentration applications, while GC-MS provides another option, particularly with a nitrogen-specific detector. It is imperative that any chosen method undergoes rigorous validation according to international guidelines to ensure the reliability and accuracy of the results for its intended purpose.

References

- 1. Development and Validation of a Simple UV-HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. Automated high-resolution gas chromatographic analysis of psychotropic drugs in biological fluids using open-tubular glass capillary columns. I. Determination of nomifensine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Nomelidine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Nomelidine analogs, a class of compounds primarily investigated for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs). The following sections detail the synthetic protocols, structure-activity relationship (SAR) data, and the underlying signaling pathways associated with these compounds.

Introduction

Nomelidine and its analogs are derivatives of 3-phenoxy-3-phenylpropylamine. They are potent and selective inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This dual-action mechanism leads to an increase in the synaptic concentrations of norepinephrine and dopamine, which is a validated therapeutic strategy for the treatment of several central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). The structural backbone of these analogs offers a versatile scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro potencies of a series of representative Nomelidine analogs for the inhibition of norepinephrine (NE) and dopamine (DA) reuptake. The data is compiled from various medicinal chemistry studies and illustrates the impact of substitutions on the phenyl and phenoxy rings.

| Compound ID | R1 (Phenyl Ring) | R2 (Phenoxy Ring) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/DAT) |

| 1 | H | H | 15 | 50 | 0.3 |

| 2 | 4-F | H | 10 | 45 | 0.22 |

| 3 | H | 4-CF3 | 5 | 25 | 0.2 |

| 4 | H | 2-CH3 | 25 | 80 | 0.31 |

| 5 | 4-Cl | 4-CF3 | 3 | 15 | 0.2 |

| 6 | 2-CH3 | H | 30 | 100 | 0.3 |

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

The following protocols describe the general synthesis of Nomelidine analogs.